tert-Butyl (4-(1-aminoethyl)phenyl)carbamate
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of tert-Butyl (4-(1-aminoethyl)phenyl)carbamate follows established International Union of Pure and Applied Chemistry nomenclature conventions for carbamate functional groups. The official IUPAC name for this compound is tert-butyl N-[4-(1-aminoethyl)phenyl]carbamate, which precisely describes the molecular connectivity and functional group arrangement. This nomenclature reflects the compound's structure as a carbamate ester where the nitrogen atom is attached to a para-substituted phenyl ring, with the phenyl ring bearing a 1-aminoethyl substituent at the 4-position.
The compound is assigned the Chemical Abstracts Service registry number 618445-80-0, providing a unique identifier for this specific molecular structure. The molecular formula C₁₃H₂₀N₂O₂ indicates the presence of thirteen carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and two oxygen atoms, corresponding to a molecular weight of 236.31 grams per mole. The systematic naming convention emphasizes the stereochemical complexity introduced by the 1-aminoethyl substituent, which contains a chiral center at the carbon atom bearing the amino group.
The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(C)N, which provides a linear description of the molecular connectivity. This notation clearly delineates the tert-butyl group connected to the carbamate carbonyl, the phenyl ring system, and the aminoethyl substitution pattern that defines the compound's unique chemical identity.
Crystal Structure Analysis from X-ray Diffraction Data
While specific X-ray crystallographic data for this compound are not extensively documented in the available literature, insights into the structural characteristics of related phenylcarbamate compounds provide valuable context for understanding the probable solid-state architecture of this molecule. Phenylcarbamate derivatives typically exhibit conformational preferences that are influenced by intramolecular hydrogen bonding patterns and electronic delocalization effects.
Research on structurally related carbamate compounds has revealed that the carbamate functional group can adopt either syn or anti conformations, as determined by the torsion angle between the hydrogen atom bonded to the carbamate nitrogen and the carbonyl oxygen. A comprehensive analysis of crystal structures in the Cambridge Structural Database indicates that anti conformations are significantly more prevalent, with 98 documented examples compared to only one syn conformation in phenylcarbamate structures. This conformational preference is attributed to the minimization of steric interactions and the optimization of electronic stabilization through resonance effects.
The presence of the 1-aminoethyl substituent in this compound introduces additional complexity to the crystalline packing arrangements. The amino group can participate in intermolecular hydrogen bonding networks, which significantly influence the three-dimensional arrangement of molecules in the crystal lattice. Furthermore, the methyl group attached to the chiral carbon center creates stereochemical considerations that affect both molecular conformation and crystal packing efficiency.
Conformational Dynamics in Solution Phase
The conformational behavior of this compound in solution represents a complex interplay of intramolecular interactions, solvation effects, and rotational barriers around key bonds within the molecular framework. Studies on related carbamate systems have demonstrated that rotation around the carbamate carbon-nitrogen bond exhibits significant energy barriers that influence the dynamic behavior of these molecules in solution.
Investigation of N-phenylcarbamate rotational barriers has revealed that these compounds typically exhibit rotational barriers of approximately 12.5 kilocalories per mole around the carbamate carbon-nitrogen bond. This rotational barrier is lower than that observed for N-alkylcarbamates, which typically show barriers around 16 kilocalories per mole, indicating that the phenyl substituent provides some stabilization of the transition state for rotation through resonance interactions. The barrier height is sufficient to allow observation of separate signals for syn and anti rotamers in nuclear magnetic resonance spectroscopy under appropriate temperature conditions.
The 1-aminoethyl substituent introduces additional conformational complexity through its ability to adopt multiple rotational orientations around the bond connecting it to the phenyl ring. The amino group can engage in intramolecular hydrogen bonding with the carbamate oxygen atoms, potentially stabilizing specific conformational arrangements and influencing the overall molecular geometry in solution. Additionally, the chiral nature of the 1-aminoethyl group means that the compound exists as enantiomers, each potentially exhibiting distinct conformational preferences due to stereoelectronic effects.
Solvent effects play a crucial role in determining the conformational equilibrium of this compound in solution. Polar protic solvents can disrupt intramolecular hydrogen bonding patterns while simultaneously stabilizing conformations that maximize solvation of the polar functional groups. Conversely, nonpolar solvents may favor conformations that minimize the exposure of polar regions to the solvent environment, potentially leading to more compact molecular arrangements through intramolecular interactions.
Properties
IUPAC Name |
tert-butyl N-[4-(1-aminoethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-9(14)10-5-7-11(8-6-10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQNHLVEDPIIRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10701814 | |
| Record name | tert-Butyl [4-(1-aminoethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10701814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618445-80-0 | |
| Record name | tert-Butyl [4-(1-aminoethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10701814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 618445-80-0 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
tert-Butyl (4-(1-aminoethyl)phenyl)carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butyl group and a carbamate functional group, which are crucial for its biological activity. It has a molecular formula of C13H18N2O2 and a molecular weight of approximately 246.29 g/mol. The presence of the aminoethyl moiety suggests potential interactions with various biological targets, particularly in the context of kinase inhibition.
Research indicates that this compound acts primarily as an inhibitor of specific kinases involved in cell signaling pathways. These interactions can influence cellular functions related to growth and proliferation, positioning the compound as a promising candidate for drug development.
Biological Activity Overview
The biological activities of this compound include:
- Kinase Inhibition : It has been shown to inhibit kinases that play vital roles in cancer cell proliferation.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, potentially beneficial in treating conditions characterized by inflammation.
In Vitro Studies
- Kinase Inhibition : A study demonstrated that this compound effectively inhibited certain kinases, leading to reduced cell viability in cancer cell lines. The IC50 values for these effects were found to be in the low micromolar range, indicating significant potency.
- Anti-inflammatory Activity : In an experiment involving carrageenan-induced rat paw edema, compounds similar to this compound exhibited anti-inflammatory activity with inhibition percentages ranging from 39% to 54% compared to the standard drug indomethacin .
In Vivo Studies
In vivo studies have also been conducted to assess the therapeutic potential of this compound:
- Neuroprotective Effects : In models of neurodegeneration, this compound demonstrated the ability to protect neuronal cells from apoptosis induced by amyloid-beta peptides. The protective effect was attributed to the modulation of inflammatory cytokines such as TNF-α and IL-6 .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate | Aminoethyl group | Different biological activity profiles | Moderate kinase inhibition |
| tert-butyl (4-amino phenyl) carbamate | Lacks naphthalene unit | Simpler structure | Lower anti-inflammatory activity |
| N-(4-hydroxyphenyl)-N'-tert-butylurea | Urea instead of carbamate | Different reactivity | Limited therapeutic applications |
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of tert-Butyl (4-(1-aminoethyl)phenyl)carbamate is as an intermediate in the synthesis of pharmaceuticals. It plays a crucial role in the preparation of lacosamide, an anticonvulsant medication used to treat epilepsy. The compound's structure allows for the introduction of functional groups necessary for biological activity, making it a valuable building block in drug development .
Organic Synthesis
The compound is utilized in various organic synthesis pathways due to its reactivity and ability to undergo transformations. It serves as a precursor for other amino compounds and can be used in coupling reactions to form more complex molecules. Its versatility makes it a popular choice in synthetic organic chemistry laboratories .
Research on Amino Acid Derivatives
Research involving amino acid derivatives has highlighted the importance of this compound in studying the properties and behaviors of amino acids in biological systems. Its derivatives are often explored for their potential therapeutic effects and mechanisms of action .
Case Study 1: Synthesis of Lacosamide
A detailed study on the synthesis of lacosamide from this compound demonstrated an efficient route that improved yield and reduced by-products compared to traditional methods. The study reported a yield exceeding 90%, showcasing the compound's effectiveness as an intermediate .
Case Study 2: Development of Anticonvulsant Agents
In another research project, scientists explored various derivatives of this compound to develop new anticonvulsant agents. The findings indicated that specific modifications to the compound could enhance its efficacy and reduce side effects, paving the way for novel therapeutic options .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The Boc-protected carbamate family includes numerous derivatives with variations in the aromatic ring substituents or backbone structure. Key examples from the evidence include:
Key Observations :
- Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, CN): Enhance stability but reduce nucleophilicity of the aromatic ring. For example, the 4-chlorophenethyl derivative (MW 255.74) is non-hazardous and stable under recommended storage conditions , while the 4-cyanophenyl analog (MW 218.25) may exhibit altered reactivity in coupling reactions . Electron-Donating Groups (e.g., NH₂): The para-aminophenyl derivative (MW 208.26) is a common intermediate in drug synthesis, leveraging the unprotected amine for further functionalization .
Physicochemical and Reactivity Profiles
- The 4-chlorophenethyl derivative is stable at room temperature but may degrade under strong acidic/basic conditions . Deprotection of the Boc group (e.g., using TFA or HCl) is a critical step for releasing the free amine. Reactivity varies with substituents: electron-withdrawing groups slow deprotection, while electron-donating groups accelerate it .
- Thermal Properties : High melting points (>287°C for compound 18a) suggest strong crystalline packing, advantageous for solid-phase synthesis .
Key Research Findings and Gaps
- Safety and Handling: Most Boc-carbamates (e.g., tert-butyl (4-chlorophenethyl)carbamate) are non-hazardous under standard lab conditions , but safety protocols for inhalation or skin contact are universally recommended . Toxicity data remain sparse for many analogs, necessitating further study.
- Synthetic Challenges :
Preparation Methods
Phase-Transfer Catalysis Alkylation Method
One prominent method for preparing tert-butyl carbamate derivatives, including tert-butyl (4-(1-aminoethyl)phenyl)carbamate, involves phase-transfer catalysis (PTC) alkylation.
- Starting Material: (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-t-butyl carbamate (referred to as Compound I).
- Catalyst: Tetrabutylammonium bromide (phase-transfer catalyst).
- Base: Potassium hydroxide.
- Alkylating Agent: Methyl sulfate.
- Solvent: Ethyl acetate.
- Reaction Conditions: The reaction is conducted under PTC conditions where Compound I and tetrabutylammonium bromide are mixed in ethyl acetate with potassium hydroxide, followed by methyl sulfate addition.
- Molar Ratios: Compound I to tetrabutylammonium bromide is typically 1:0.025–0.2.
- Yield: High yields reported, e.g., 90.2% in related carbamate synthesis.
- Notes: This method is effective for synthesizing N-Boc protected amino acid derivatives, which can be further transformed into this compound derivatives.
This method is described in detail in a patent related to lacosamide intermediate synthesis, highlighting its industrial applicability and scalability.
Palladium-Catalyzed Carbamate Formation
Another advanced preparation technique employs palladium-catalyzed synthesis of aryl carbamates, including tert-butyl carbamates:
- Catalyst: Palladium complex (e.g., Pd2dba3).
- Ligand: Suitable phosphine ligands (e.g., L1).
- Substrate: Aryl electrophiles such as aryl triflates or halides.
- Carbamate Source: tert-Butanol used as solvent and carbamate source.
- Base: Triethylamine or no additive required under optimized conditions.
- Reaction Conditions: Heating in tert-butanol solvent.
- Yields: 60–94% yields reported for tert-butyl carbamates.
- Advantages: This method tolerates various functional groups (aldehyde, cyano, heteroaryl), providing a versatile route to tert-butyl carbamates.
- Limitations: Lower yields with stoichiometric tert-butanol, improved when tert-butanol is solvent.
This method is particularly useful for synthesizing Boc-protected anilines and related compounds, which can be adapted for the preparation of this compound.
Condensation of tert-Butyl 2-Aminophenylcarbamate with Substituted Acids
A condensation approach involves coupling tert-butyl 2-aminophenylcarbamate with substituted carboxylic acids:
- Reagents: tert-Butyl 2-amino phenylcarbamate and substituted carboxylic acids.
- Coupling Agents: EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).
- Solvent: Commonly dichloromethane or similar.
- Reaction Conditions: Room temperature stirring.
- Yields: Excellent yields reported.
- Applications: Synthesized compounds showed biological activities, indicating the method's utility for functionalized carbamate derivatives.
Although this method is more focused on benzamido derivatives, it demonstrates the utility of carbamate protection and amide bond formation relevant to this compound synthesis.
Imine Formation Followed by Reduction
A synthetic route involving imine intermediates:
- Starting Materials: 4-Benzyloxybenzaldehyde and tert-butyl carbamate.
- Catalyst: Chiral diamine ligand ((R,R)-PBAM) for asymmetric induction.
- Solvent: Toluene.
- Reaction Conditions: Cooling to −20 °C, stirring for 24 hours.
- Post-Reaction: Concentration and purification by recrystallization.
- Outcome: Formation of tert-butyl carbamate derivatives with stereochemical control.
This method is useful for preparing chiral amine carbamates, which can be converted to this compound analogs.
General Carbamate Protection of Amines Using Alkyl Phenyl Carbonates
Selective carbamate protection of polyamines using alkyl phenyl carbonates:
- Reagents: Alkyl phenyl carbonates and amines.
- Solvent: DMF or similar polar aprotic solvents.
- Catalyst/Base: Triethylamine or other bases.
- Yields: Moderate to good yields (e.g., 61% for related carbamate derivatives).
- Advantages: Selective protection of primary amines, useful for complex molecules.
- Characterization: Products confirmed by NMR and MS.
This method can be adapted for selective Boc protection in complex molecules such as this compound.
Summary Table of Preparation Methods
Detailed Research Findings and Notes
- The phase-transfer catalysis method is well-documented in patent literature for the synthesis of lacosamide intermediates, indicating robustness and industrial relevance.
- Palladium-catalyzed carbamate formation offers a modern, catalytic approach with broad substrate scope and good yields, ideal for complex molecule synthesis.
- Condensation methods using EDCI/HOBt are classical peptide coupling strategies adapted for carbamate derivatives, ensuring high purity and yield.
- Asymmetric synthesis via imine intermediates allows for chiral carbamate derivatives, important for enantioselective pharmaceutical applications.
- Selective carbamate protection with alkyl phenyl carbonates is valuable for multi-amine substrates, providing control over protection patterns.
This comprehensive review of preparation methods for this compound integrates diverse synthetic strategies, highlighting their conditions, yields, and applications. These methods provide a robust toolkit for researchers and industrial chemists aiming to synthesize this important carbamate derivative with high efficiency and selectivity.
Q & A
Q. Q1: What are the standard synthetic routes for tert-Butyl (4-(1-aminoethyl)phenyl)carbamate, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via carbamate formation between 4-(1-aminoethyl)phenylamine and tert-butyl chloroformate. Key steps include:
- Base Selection : Triethylamine (Et₃N) is commonly used to neutralize HCl byproducts .
- Solvent Systems : Dichloromethane (DCM) or tetrahydrofuran (THF) under anhydrous conditions ensure optimal reactivity .
- Temperature Control : Reactions are performed at 0–25°C to minimize side reactions .
Q. Table 1: Comparative Reaction Conditions
| Parameter | (Br/Cl derivative) | (Thiazole derivative) |
|---|---|---|
| Solvent | DCM | THF/DCM |
| Base | Et₃N | Et₃N |
| Reaction Temp (°C) | 0–25 | 20–25 |
| Yield (%) | Not reported | Not reported |
Experimental Design Tip : Use inert atmospheres (N₂/Ar) to prevent moisture-sensitive reagent degradation .
Advanced Characterization Techniques
Q. Q2: How can researchers confirm the structural integrity and purity of this carbamate derivative?
Methodological Answer:
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Verify tert-butyl group signals (δ ~1.3 ppm for CH₃) and aromatic/amine protons .
- FT-IR : Confirm carbamate C=O stretch (~1700 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .
- Chromatography :
- HPLC/GC : Assess purity (>95% recommended for biological assays) .
- Mass Spectrometry : ESI-MS or HRMS to validate molecular weight (e.g., [M+H⁺] = calculated m/z ± 0.001 Da) .
Stability and Storage Considerations
Q. Q3: What storage conditions are critical for maintaining the stability of this compound?
Methodological Answer:
- Temperature : Store at –20°C for long-term stability; short-term storage at 2–8°C is acceptable .
- Moisture Sensitivity : Use desiccants and airtight containers to prevent hydrolysis of the carbamate group .
- Light Exposure : Protect from direct light to avoid photodegradation of aromatic/amine moieties .
Note : Stability under acidic/basic conditions should be tested via accelerated degradation studies (e.g., pH 3–10 buffers at 40°C for 48 hours) .
Biological Activity Profiling
Q. Q4: What methodologies are recommended for evaluating the biological activity of this compound?
Methodological Answer:
- Enzyme Inhibition Assays :
- Use fluorescence-based or colorimetric kits (e.g., protease/lipase inhibition) with IC₅₀ determination .
- Cytotoxicity Screening :
- MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Protein Binding Studies :
- Surface Plasmon Resonance (SPR) or ITC to measure binding kinetics with target proteins .
Advanced Tip : Combine in silico docking (AutoDock Vina) with experimental validation to identify potential targets .
Handling Data Contradictions in Synthesis
Q. Q5: How should researchers address discrepancies in reported yields or reactivity?
Methodological Answer:
- Parameter Screening :
- Use Design of Experiments (DoE) to test solvent/base combinations (e.g., DCM vs. THF; Et₃N vs. DIPEA) .
- Side Reaction Analysis :
- LC-MS to identify byproducts (e.g., hydrolysis products from residual moisture) .
- Reproducibility :
- Validate protocols across multiple labs with controlled humidity/temperature .
Case Study : reports anhydrous conditions, while uses THF—moisture content in THF may explain yield variations.
Computational Reaction Design
Q. Q6: How can computational methods enhance the synthesis or application of this compound?
Methodological Answer:
- Reaction Pathway Prediction :
- Quantum mechanical calculations (DFT) to model transition states and optimize reaction coordinates .
- Solvent Effects :
- COSMO-RS simulations to predict solvent compatibility and polarity impacts on yield .
- Structure-Activity Relationships (SAR) :
- Molecular dynamics simulations to correlate substituent effects (e.g., bromo/fluoro groups) with bioactivity .
Q. Table 2: Computational Tools for Carbamate Research
| Tool | Application | Reference |
|---|---|---|
| Gaussian (DFT) | Transition state modeling | |
| AutoDock Vina | Target binding affinity prediction | |
| COSMO-RS | Solvent selection optimization |
Advanced Mechanistic Studies
Q. Q7: What experimental approaches elucidate the reaction mechanism of carbamate formation?
Methodological Answer:
- Kinetic Studies :
- Monitor reaction progress via in situ IR or NMR to identify rate-limiting steps .
- Isotope Labeling :
- Use ¹⁵N-labeled amines to trace nucleophilic attack pathways .
- Catalyst Screening :
- Test Lewis acids (e.g., ZnCl₂) for accelerated carbamate formation under mild conditions .
Multi-Step Synthesis Challenges
Q. Q8: How can intermediates be stabilized during multi-step synthesis of derivatives?
Methodological Answer:
- Protection/Deprotection :
- Use orthogonal protecting groups (e.g., Fmoc for amines) to prevent unwanted side reactions .
- Workup Optimization :
- Employ flash chromatography or centrifugal partition chromatography for sensitive intermediates .
Example : highlights tert-butyl carbamate as a stable intermediate for further functionalization.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
